molecular formula C26H30O11 B1680253 Rubratoxin B CAS No. 21794-01-4

Rubratoxin B

Cat. No. B1680253
CAS RN: 21794-01-4
M. Wt: 518.5 g/mol
InChI Key: ZJTBTDVZNGBSNG-UHFFFAOYSA-N
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Description

Rubratoxin B is a mycotoxin with anticancer activity produced by Penicillium rubrum . It has been reported to elicit antioxidative and DNA repair responses in mouse brain . Rubratoxins are also known as protein phosphatase 2A (PP2A) specific inhibitors .


Synthesis Analysis

Rubratoxin B is a lactone-containing bisanhydride metabolite of certain toxigenic molds . The Hu, Yu, and Tang groups produced a mutant ΔrbtH strain which accumulated rubratoxin B, with the cessation of rubratoxin A biosynthesis, suggesting that RbtH selectively reduces the C-8′ carbonyl to a corresponding hydroxyl group .


Molecular Structure Analysis

Rubratoxin B has a complex molecular structure with a chemical formula of C26H30O11 and a molar mass of 518.515 g·mol−1 . It contains a total of 70 bonds, including 40 non-H bonds, 8 multiple bonds, 8 rotatable bonds, 8 double bonds, and various ring structures .


Physical And Chemical Properties Analysis

Rubratoxin B is a white powder . It’s harmful if swallowed and may cause eye and skin irritation, respiratory and digestive tract irritation, and adverse reproductive effects based on animal studies .

Scientific Research Applications

Apoptosis in p53-null Cells

Rubratoxin B, a potent hepatotoxic and teratogenic mycotoxin produced by Penicillium species, has been studied for its ability to induce apoptosis, particularly in p53-null cells. This suggests a potential role for Rubratoxin B in understanding the mechanisms of cell death in specific cellular environments (Nagashima et al., 1998).

Interleukin-6 Secretion

Rubratoxin B has been shown to induce interleukin-6 secretion in mouse white adipose tissues and 3T3-L1 adipocytes. This indicates a potential application of Rubratoxin B in studying inflammatory responses and adipocyte biology (Iwashita & Nagashima, 2008).

Fatty Acid Oxidation Disorders

Research has demonstrated that Rubratoxin B can induce signs of fatty acid oxidation disorders (FAODs) in mice, providing a model for studying metabolic disorders and their biochemical pathways (Iwashita & Nagashima, 2011).

Prenatal Toxicity

Rubratoxin B has been found to be mutagenic and teratogenic, affecting prenatal development. This highlights its potential use in teratogenicity studies and understanding the mechanisms of developmental disruptions (Evans & Harbison, 1977).

Effects on Enzyme Kinetics

Studies have explored the effects of Rubratoxin B on enzyme kinetics, particularly its inhibition of (Na+-K+)-ATPase and p-nitrophenyl phosphatase activities. This research provides insights into the molecular interactions and inhibitory mechanisms of Rubratoxin B (Phillips et al., 1978).

Mitochondrial Respiration

Rubratoxin B has been shown to affect the electron transport system in rat liver mitochondria, impacting oxygen consumption and mitochondrial function. This offers a basis for studying mitochondrial dysfunctions and related disorders (Bernard & Dumas, 1975).

Neurotoxic Effects

Research on Rubratoxin B's potential neurotoxic effects has indicated its influence on oxidative DNA damage and repair, lipid peroxidation, and superoxide dismutase (SOD) activity in the mouse brain. These findings can contribute to the understanding of oxidative stress and neuroprotection mechanisms in the brain (Sava et al., 2004).

Cytotoxic Effects

Rubratoxin B, along with its derivative rubratoxin C, has been studied for its cytotoxic effects against various human cancer cell lines. This suggests its potential role in cancer research, particularly in understanding the cytotoxic mechanisms of mycotoxins (Chen et al., 2014).

Liver Composition and Metabolism

Research has shown that Rubratoxin B affects liver composition and metabolism in mice, influencing protein synthesis, glycogen, and lipid levels. This indicates its use in studying hepatic function and toxicological impacts on liver metabolism (Hayes & Wilson, 1970).

Genetic, Sex, and Age Effects on Toxicity

Studies have examined the differential effects of Rubratoxin B toxicity based on genetics, sex, and age in mice, providing insights into the factors that influence the toxicity of this mycotoxin (Iwashita & Nagashima, 2005).

Interaction with Other Compounds

Investigations into the interactions between Rubratoxin B and other compounds like pentobarbital have revealed insights into the synergistic effects and potential mechanisms of combined toxicities (Hayes & Ho, 1978).

Mechanism of Action

Rubratoxin B inhibits (Na±K+)-stimulated ATPase activity of mouse brain microsomes in a dose-dependent manner . It also inhibits oxygen uptake in mouse liver homogenates and affects the electron transport system in mouse liver mitochondria . Rubratoxin B is known to induce apoptosis in hepatoma cells .

Safety and Hazards

Rubratoxin B may cause liver and spleen damage . It’s harmful if swallowed and may cause eye and skin irritation, respiratory and digestive tract irritation, and adverse reproductive effects based on animal studies .

properties

IUPAC Name

(2R,3S,10S)-2-hydroxy-3-[(1R)-1-hydroxyheptyl]-10-[(S)-hydroxy-[(2S)-6-oxo-2,3-dihydropyran-2-yl]methyl]-6,14-dioxatricyclo[10.3.0.04,8]pentadeca-1(12),4(8)-diene-5,7,13,15-tetrone
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InChI

InChI=1S/C26H30O11/c1-2-3-4-5-7-15(27)20-18-13(23(31)36-25(18)33)10-12(21(29)16-8-6-9-17(28)35-16)11-14-19(22(20)30)26(34)37-24(14)32/h6,9,12,15-16,20-22,27,29-30H,2-5,7-8,10-11H2,1H3/t12-,15+,16-,20+,21-,22-/m0/s1
Source PubChem
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InChI Key

ZJTBTDVZNGBSNG-RETZLTROSA-N
Source PubChem
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Canonical SMILES

CCCCCCC(C1C(C2=C(CC(CC3=C1C(=O)OC3=O)C(C4CC=CC(=O)O4)O)C(=O)OC2=O)O)O
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Isomeric SMILES

CCCCCC[C@H]([C@H]1[C@H](C2=C(C[C@H](CC3=C1C(=O)OC3=O)[C@@H]([C@@H]4CC=CC(=O)O4)O)C(=O)OC2=O)O)O
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Molecular Formula

C26H30O11
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DSSTOX Substance ID

DTXSID601019060
Record name Rubratoxin B
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Molecular Weight

518.5 g/mol
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Physical Description

Solid; [HSDB] White powder; [MSDSonline]
Record name Rubratoxin B
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Solubility

PARTIALLY SOL IN WATER, FAIRLY SOL IN ALC & ESTERS & VERY SOL IN ACETONE /RUBRATOXINS/, INSOL IN OILS OR CHLOROFORM /RUBRATOXINS/
Record name RUBRATOXIN B
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Product Name

Rubratoxin B

Color/Form

CRYSTALIZES FROM DIETHYL ETHER AS ROSETTES OF NEEDLES; FROM BENZENE & ETHYL ACETATE AS LONG LATHES; HEXAGONAL PLATES FROM AMYL ACETATE, Crystalline

CAS RN

21794-01-4
Record name Rubratoxin B
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Melting Point

168-170 °C (dec.)
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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